molecular formula C20H19Cl2N3O4S B4314814 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE

Cat. No.: B4314814
M. Wt: 468.4 g/mol
InChI Key: AEDSNOLILAIKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichloro, cyclopropylamino, sulfonyl, and oxopyrrolidinyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms to specific positions on the benzene ring.

    Sulfonylation: Addition of sulfonyl groups to the amino groups.

    Cyclopropylation: Introduction of cyclopropyl groups to the sulfonylated amines.

    Amidation: Formation of the benzamide structure by reacting with appropriate amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-[(methylamino)sulfonyl]benzoic acid
  • 2,4-dichloro-5-[(ethylamino)sulfonyl]benzoic acid
  • 2,4-dichloro-5-[(propylamino)sulfonyl]benzoic acid

Uniqueness

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino and oxopyrrolidinyl groups, in particular, may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4S/c21-16-11-17(22)18(30(28,29)24-13-3-4-13)10-15(16)20(27)23-12-5-7-14(8-6-12)25-9-1-2-19(25)26/h5-8,10-11,13,24H,1-4,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDSNOLILAIKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
Reactant of Route 5
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE

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